10H-Azepino[1,2-a]indole
Overview
Description
10H-Azepino[1,2-a]indole is a heterocyclic compound . It is a family of molecules with pharmaceutical significance that contain an aza-seven-membered ring system . It is also known as 2,3-Benzopyrrole .
Synthesis Analysis
The synthesis of 10H-Azepino[1,2-a]indole involves several steps. Initially, a key intramolecular Heck reaction is used to efficiently create the azepino[4,5-b]indole seven-membered ring containing an exocyclic double bond . Another approach involves the enantioselective [3+4] annulation of 3-formylindol-2-methyl-malonates with 2-bromoenals catalyzed by NHCs . This method affords a diverse range of azepino[3,4-b]indoles in a highly efficient manner .Molecular Structure Analysis
The molecular structure of 10H-Azepino[1,2-a]indole is complex. It contains a total of 32 bonds, including 19 non-H bonds, 13 multiple bonds, 1 rotatable bond, 3 double bonds, and 10 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 nine-membered ring, 1 ten-membered ring, 1 ketone (aromatic), and 1 Pyrrole .Chemical Reactions Analysis
The chemical reactions of 10H-Azepino[1,2-a]indole are interesting. Treatment of the olefin with ozone results in an unprecedented secondary reaction of the Criegee intermediate, through intramolecular olefin trapping, to afford a benzo[c]naphthyridione containing a bridging cyclic peroxide . Another reaction proceeds via denitrogenative aza-vinyl rhodium carbene formation to give a carbonyl ylide, which with indole results in 1,3-dipolar cycloaddition followed by sequential semipinacol rearrangement/ring expansion/oxidation to produce azepino fused diindoles .Mechanism of Action
The mechanism of action of 10H-Azepino[1,2-a]indole involves several steps. For example, the Pictet–Spengler (PS) condensation of 1H-indole-4-ethanamine with secologanin could be promoted by the STR from Rauvolfia serpentina (RsSTR) to generate a rare class of skeletons with a seven-membered ring, namely azepino-[3,4,5-cd]-indoles .
Future Directions
The future directions for the study of 10H-Azepino[1,2-a]indole could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential applications in pharmaceuticals . More research is needed to fully understand this compound and its potential uses.
properties
IUPAC Name |
10H-azepino[1,2-a]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-7-12-10-11-6-3-4-8-13(11)14(12)9-5-1/h1-6,8-10H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBLTKUMOXNFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CN2C1=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434858 | |
Record name | 10H-Azepino[1,2-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Azepino[1,2-a]indole | |
CAS RN |
20589-08-6 | |
Record name | 10H-Azepino[1,2-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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